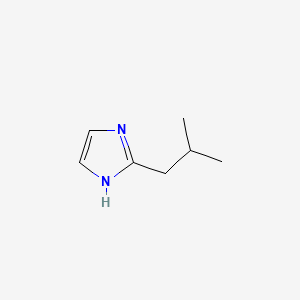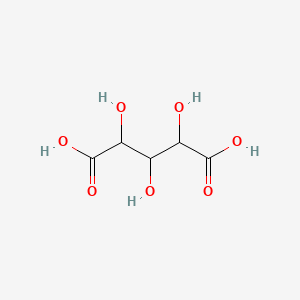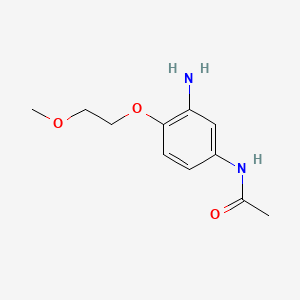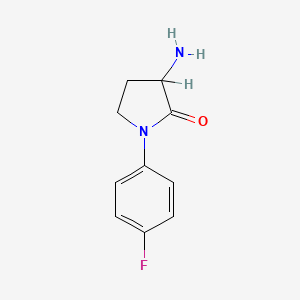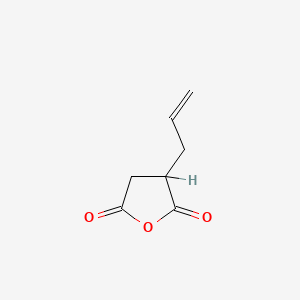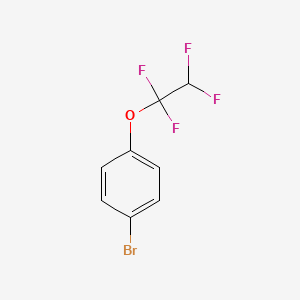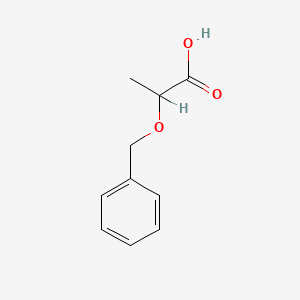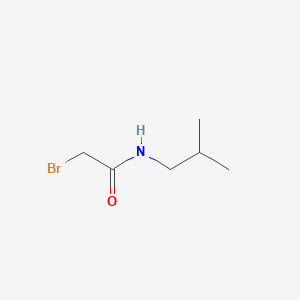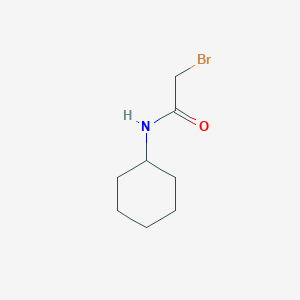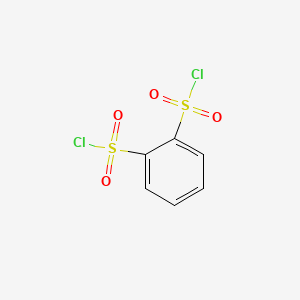![molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3](/img/structure/B1266791.png)
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been explored, with specific attention to reactions involving tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes. These compounds undergo singlet oxygenation to yield sulfanyl-substituted bicyclic dioxetanes, which can be further oxidized to sulfinyl- and sulfonyl-substituted dioxetanes. These processes highlight the synthetic pathways and stability considerations for compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (Watanabe et al., 2010).
Molecular Structure Analysis
The molecular structure of related sulfanyl-substituted compounds has been analyzed through X-ray single crystallography, revealing significant insights into the configuration and stability of these molecules. Such studies provide a foundation for understanding the structural aspects of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and how its molecular arrangement influences its properties and reactivity (Watanabe et al., 2010).
Chemical Reactions and Properties
The chemical behavior of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid derivatives involves intricate reactions, such as the base-induced decomposition of dioxetanes to emit light, indicating potential applications in chemiluminescence. These reactions are sensitive to the substituents present, with sulfanyl, sulfinyl, and sulfonyl groups significantly affecting the light emission characteristics and wavelengths (Watanabe et al., 2010).
Physical Properties Analysis
The crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid provides insights into the physical properties of closely related compounds. This analysis reveals how the carboxylic acid groups form hydrogen-bonded dimers, influencing the compound's melting point, solubility, and crystallization behavior. Such data are vital for understanding the physical characteristics of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its derivatives (Jasinski et al., 2009).
Chemical Properties Analysis
The reactivity of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid with various reagents, its susceptibility to oxidation, and its potential to participate in complex formation are crucial aspects of its chemical properties. Studies on related compounds, such as the synthesis and antimicrobial activity of silver(I) and copper(II) complexes with similar sulfanyl-acetic acid ligands, shed light on the chemical behavior and potential applications of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in forming bioactive complexes (Chernyavskaya et al., 2006).
Wissenschaftliche Forschungsanwendungen
Larvicidal and Antimicrobial Activities
- Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).
Chemical Synthesis and Characterization
- Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Interaction with Biological Molecules
- Human Serum Albumin Binding : Studies reveal how compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).
Metal Complex Synthesis
- Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).
Pharmacological Studies
- Acute Toxicity and Physicochemical Properties : Research on derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).
Antimicrobial Activity
- Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).
Drug Modification and Bioavailability
- Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).
Coordination Chemistry
- Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFURNUVGUONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901793 | |
| Record name | NoName_940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | |
CAS RN |
4365-63-3 | |
| Record name | 4365-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

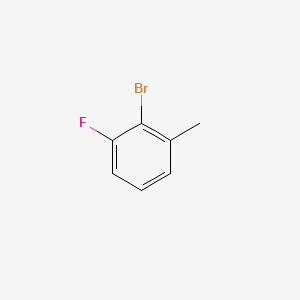
![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
